molecular formula C13H11Cl2N3O B4817313 3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE

3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE

Cat. No.: B4817313
M. Wt: 296.15 g/mol
InChI Key: MKIZOVLWDAUGAD-UHFFFAOYSA-N
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Description

3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a pyrrolo[1,2-a]imidazole core with a 2,4-dichlorobenzoyl group attached, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzoyl group.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.

    Benzimidazole: Known for its use in antifungal and antiparasitic drugs.

    Pyrrole: A related heterocycle with diverse chemical and biological properties.

Uniqueness

3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE stands out due to its unique combination of a pyrrolo[1,2-a]imidazole core and a dichlorobenzoyl group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c14-7-3-4-8(9(15)6-7)12(19)11-13(16)17-10-2-1-5-18(10)11/h3-4,6H,1-2,5,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIZOVLWDAUGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE
Reactant of Route 2
3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE
Reactant of Route 3
3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE
Reactant of Route 4
3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE
Reactant of Route 5
3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE
Reactant of Route 6
3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE

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